molecular formula C10H6F2O3 B2483164 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid CAS No. 1202061-87-7

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid

Cat. No.: B2483164
CAS No.: 1202061-87-7
M. Wt: 212.152
InChI Key: ZPKURAUIQQBQCX-UHFFFAOYSA-N
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Description

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid (CAS: 1807901-46-7) is a fluorinated organic compound with the molecular formula C₁₀H₆F₂O₃ and a molecular weight of 212.15 g/mol . Its structure features a conjugated α,β-unsaturated ketone (2-oxobut-3-enoic acid backbone) linked to a 3,4-difluorophenyl group.

Properties

IUPAC Name

(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6F2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1-5H,(H,14,15)/b4-2+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPKURAUIQQBQCX-DUXPYHPUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C=CC(=O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1/C=C/C(=O)C(=O)O)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid typically involves the reaction of 3,4-difluorophenylboronic acid with appropriate reagents under controlled conditions. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of 3,4-difluorophenylboronic acid with an appropriate halide in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The compound’s α,β-unsaturated carbonyl system (C=O and conjugated C=C) enables Michael addition and 1,4-conjugate additions . Key reactions include:

  • Thiol Addition : The electron-deficient double bond reacts with nucleophiles like thiols (e.g., glutathione), forming covalent adducts at the β-carbon.

  • Amine Addition : Primary amines (e.g., aniline) undergo conjugate addition, producing β-amino carbonyl derivatives.

Example Reaction :

Compound+R-SHβ-SR-Adduct(via Michael addition)\text{Compound} + \text{R-SH} \rightarrow \text{β-SR-Adduct} \quad (\text{via Michael addition})

Oxidation

  • Ketone Oxidation : The oxo group at C2 can be oxidized to a carboxylic acid under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though steric hindrance from the difluorophenyl group may limit reactivity .

  • Double Bond Oxidation : The C3-C4 double bond reacts with ozonolysis to yield diketones or carboxylic acids .

Reduction

  • Ketone Reduction : Catalytic hydrogenation (H₂/Pd) reduces the ketone to a secondary alcohol .

  • Double Bond Reduction : Selective reduction of the C=C bond with NaBH₄ or LiAlH₄ yields a saturated butanoic acid derivative .

Electrophilic Aromatic Substitution (EAS)

The difluorophenyl ring undergoes EAS at positions activated by electron-withdrawing fluorine atoms. Common reactions include:

Reaction Type Reagents/Conditions Major Product
NitrationHNO₃/H₂SO₄, 0–5°C3-nitro derivative
HalogenationCl₂/FeCl₃3-chloro derivative

The meta-directing effect of fluorine substituents dictates regioselectivity .

Decarboxylation and Esterification

  • Decarboxylation : Heating in acidic or basic conditions removes CO₂, yielding 3-(3,4-difluorophenyl)-2-propanone .

  • Esterification : Reacts with alcohols (R-OH) under H₂SO₄ catalysis to form esters (e.g., methyl ester) .

Biological Interactions

The compound acts as a Michael acceptor in biochemical contexts, covalently modifying cysteine residues in enzymes (e.g., kinases) . This mechanism underpins its potential anti-inflammatory and anticancer activities:

Target Enzyme Biological Effect Reference
JNK1Inhibition of stress signaling
COX-2Reduced prostaglandin synthesis

Comparative Reactivity Table

Reaction Type Reagents Products Notes
Conjugate AdditionThiols (e.g., GSH)β-Substituted adductsBioactive
Oxidation (C=O)KMnO₄/H₂SO₄Dicarboxylic acidLow yield
Reduction (C=C)NaBH₄Saturated butanoic acidSelective
NitrationHNO₃/H₂SO₄3-nitroaryl derivativeMeta-substitution

Computational Insights

Density Functional Theory (DFT) studies predict:

  • Transition States : The α,β-unsaturated system stabilizes transition states during nucleophilic additions.

  • Reactivity Trends : Fluorine substituents increase electrophilicity at the β-carbon (LUMO = -1.8 eV) .

Scientific Research Applications

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can interact with enzymes and receptors, influencing their activity and function. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Fluorine Positioning and Aryl Groups

2-Oxo-4-phenyl-but-3-enoic Acid
  • Structure : Similar backbone but lacks fluorine substituents, featuring a simple phenyl group.
4-(1-Hydroxynaphthalen-2-yl)-2-oxobut-3-enoic Acid
  • Structure : Replaces the difluorophenyl group with a hydroxylated naphthyl moiety (CAS: 92152-02-8, C₁₄H₁₀O₄).
  • Implications : The larger aromatic system (naphthyl) and hydroxyl group enhance π-π stacking and hydrogen-bonding capabilities, which may influence binding in biological systems or environmental degradation pathways .
4-((3,4-Difluorophenyl)amino)-2-methylene-4-oxobutanoic Acid (Compound 33)
  • Structure: Features an amino group instead of the oxo group at position 2, with a methylene substituent (C₁₀H₇F₂NO₃).
  • This derivative was synthesized as an intermediate in antivirulence agent research .

Functional Group Modifications

Difluorophenyl Benzoic Acid Derivatives (e.g., dFPB4, dFPB5)
  • Structure : Replace the α,β-unsaturated ketone with a benzoic acid group (e.g., 4-(3,4-difluorophenyl) benzoic acid, CAS: 1179174-66-3).
  • Implications : The carboxylic acid group enhances water solubility and acidity (pKa ~4.2), making these derivatives suitable for pH-dependent applications. Fluorine positioning (meta vs. para) affects electronic properties and steric interactions, as seen in antivirulence studies against Pseudomonas .
3,3-Difluoro-2-oxopent-4-enoic Acid Hydrate
  • Structure : Extends the carbon chain (C₅H₆F₂O₄) with geminal difluoro substituents.
  • Implications : The geminal difluoro group increases electrophilicity at the β-carbon, while the hydrate form may improve stability in aqueous environments. This compound’s reactivity could differ in Michael addition reactions .

Environmental Metabolites and Degradation Products

cis-4-(1-Hydroxynaphth-2-yl)-2-oxobut-3-enoic Acid
  • Source : Metabolite from phenanthrene degradation by Pseudomonas spp. via ortho-cleavage of 3,4-dihydroxyphenanthrene.
  • Implications : Demonstrates the environmental fate of α,β-unsaturated ketone compounds. The hydroxyl-naphthyl group facilitates further enzymatic processing (e.g., aldolase cleavage) into smaller aromatic acids .
cis-4-(2-Hydroxynaphth-3-yl)-2-oxobut-3-enoic Acid
  • Source : Derived from anthracene metabolism, highlighting the role of α,β-unsaturated ketones in bacterial ring-fission pathways.

Biological Activity

4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid, also known as 4-(3,4-difluorophenyl)-4-oxobut-2-enoic acid, is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a difluorophenyl group attached to a butenoic acid moiety. Its molecular formula is C10H6F2O3C_{10}H_6F_2O_3 with a molecular weight of approximately 212.15 g/mol. The structure can be represented as follows:

Structure  E 4 3 4 difluorophenyl 4 oxobut 2 enoic acid\text{Structure }\text{ E 4 3 4 difluorophenyl 4 oxobut 2 enoic acid}

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluorophenyl group enhances the compound's binding affinity and specificity towards these targets. Notably, the compound acts as a Michael acceptor, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules, which may modulate various biological pathways .

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits antimicrobial and anticancer properties. It has been investigated for its potential to inhibit the growth of various cancer cell lines and microbial pathogens. The compound's mechanism involves disrupting cellular processes critical for pathogen survival and cancer cell proliferation .

Anti-inflammatory Activity

The compound has also shown promise as an anti-inflammatory agent . Studies suggest that it may inhibit specific enzymes involved in inflammatory processes, similar to other compounds with related structures. This activity is particularly relevant in conditions characterized by excessive inflammation .

Research Findings and Case Studies

  • Covalent Modification of JNK1 : A study demonstrated that this compound can selectively modify JNK1 through a covalent bond formation in the presence of glutathione, highlighting its potential as a therapeutic agent targeting specific kinases involved in various diseases .
  • Enzyme Inhibition : The compound has been explored for its ability to inhibit protein tyrosine phosphatases (PTPs), which play critical roles in cellular signaling pathways. The inhibition mechanism involves covalent bonding with cysteine residues within the active site of PTPs .
  • Synthetic Applications : As a building block in organic synthesis, this compound facilitates the development of more complex molecules with desired biological activities. Its unique structural characteristics make it an attractive candidate for further medicinal chemistry applications .

Comparative Analysis

Compound NameMolecular FormulaUnique Features
4-Oxo-4-phenyl-but-2-enoic acidC10H8O3Lacks fluorine substituents; used in similar applications
3-Fluoro-phenyl)-2-hydroxy-4-oxo-but-2-enoic acidC10H7FO4Contains hydroxyl group; different biological activity
5-DibenzosuberoneC19H14OLarger structure; used in organic synthesis

The presence of fluorine atoms in this compound enhances its lipophilicity and metabolic stability compared to other similar compounds, potentially leading to altered pharmacokinetics and improved therapeutic profiles .

Q & A

Basic Research Questions

Q. What are the key structural features of 4-(3,4-Difluorophenyl)-2-oxobut-3-enoic acid that influence its chemical reactivity?

  • Answer : The compound’s reactivity is influenced by:

  • Difluorophenyl group : The electron-withdrawing fluorine atoms at the 3,4-positions enhance electrophilic substitution resistance and stabilize intermediates during reactions.
  • α,β-Unsaturated ketone (2-oxobut-3-enoic acid) : This moiety enables conjugate addition and cycloaddition reactions, critical for synthesizing heterocyclic derivatives.
  • Carboxylic acid group : Facilitates salt formation, esterification, or coordination with metal catalysts .

Q. What safety precautions are recommended when handling this compound?

  • Answer :

  • Use gloves and goggles to avoid skin/eye contact due to potential irritant properties (common in fluorinated aromatic compounds).
  • Work in a fume hood to minimize inhalation risks.
  • Refer to EPA DSSTox or PubChem for toxicity profiles and disposal guidelines .

Q. How can researchers confirm the identity and purity of this compound?

  • Answer :

  • Analytical Techniques :
  • HPLC : Quantify purity using a C18 column with UV detection at 254 nm.
  • NMR (<sup>1</sup>H/<sup>19</sup>F): Verify fluorine substituent positions and backbone structure (e.g., δ 7.2–7.8 ppm for aromatic protons).
  • Mass Spectrometry : Confirm molecular weight (e.g., [M-H]<sup>−</sup> at m/z 242.1).
  • Reference Standards : Cross-check with CAS RN 1219798-70-5 (related difluorobenzoic acids) .

Advanced Research Questions

Q. What synthetic routes are available for this compound, and how can reaction conditions be optimized?

  • Answer :

  • Route 1 : Friedel-Crafts acylation of 3,4-difluorobenzene with maleic anhydride, followed by oxidation.
  • Optimization : Use AlCl3 as a catalyst in anhydrous dichloromethane (0°C to room temperature) to minimize side products.
  • Route 2 : Suzuki-Miyaura coupling of a fluorophenyl boronate with a pre-functionalized butenoic acid precursor.
  • Key Parameters : Pd(PPh3)4 catalyst, Na2CO3 base, and DMF solvent at 80°C .

Q. How do fluorine substituents impact the compound’s biological activity in enzyme inhibition assays?

  • Answer :

  • Enhanced Binding : Fluorine’s electronegativity increases hydrogen bonding with enzyme active sites (e.g., kinases or proteases).
  • Metabolic Stability : Fluorination reduces oxidative degradation by cytochrome P450 enzymes.
  • Case Study : Analogous fluorinated compounds (e.g., 4-fluoro-2-(3-methylphenyl)benzoic acid) show improved IC50 values in COX-2 inhibition assays .

Q. What analytical challenges arise in characterizing this compound, and how can they be addressed?

  • Answer :

  • Challenge 1 : Overlapping NMR signals due to fluorine’s spin-½ nucleus.
  • Solution : Use <sup>19</sup>F-<sup>1</sup>H heteronuclear correlation spectroscopy.
  • Challenge 2 : Low solubility in aqueous buffers for bioassays.
  • Solution : Prepare sodium salts or use DMSO as a co-solvent (≤1% v/v).
  • Challenge 3 : Isomerization of the α,β-unsaturated ketone during storage.
  • Solution : Store at −20°C under nitrogen and monitor via HPLC .

Q. How can researchers design assays to evaluate this compound’s potential as a kinase inhibitor?

  • Answer :

  • Assay Design :

Target Selection : Prioritize kinases with hydrophobic pockets (e.g., EGFR, VEGFR).

Fluorescence Polarization (FP) : Use a FITC-labeled ATP-competitive probe.

IC50 Determination : Dose-response curves (0.1–100 µM) with recombinant kinase and ATP substrate.

  • Controls : Include staurosporine (positive control) and DMSO vehicle .

Q. What strategies mitigate side reactions during synthesis due to steric hindrance from fluorine groups?

  • Answer :

  • Microwave-Assisted Synthesis : Enhances reaction efficiency (e.g., 30 minutes vs. 24 hours under conventional heating).
  • Protecting Groups : Temporarily mask the carboxylic acid with tert-butyl esters to reduce steric clashes.
  • Catalyst Screening : Test bulky ligands (e.g., XPhos) to improve coupling yields in cross-coupling reactions .

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